

Application Notes and Protocols for YM-758 Dosage in Rats

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Compound of Interest

Compound Name: YM-758

Cat. No.: B1241951

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Introduction

YM-758 is a novel inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for the funny current (I_f) in the sinoatrial node. This mechanism of action gives **YM-758** the potential for heart rate reduction, making it a subject of investigation for cardiovascular conditions such as stable angina and atrial fibrillation. These application notes provide a summary of the available data on the dosage of **YM-758** in rats for pharmacokinetic studies. It is important to note that detailed public information regarding the dosage of **YM-758** in rats for efficacy and toxicology studies is limited. The following protocols are based on published pharmacokinetic and metabolic studies.

Data Presentation

Table 1: Summary of YM-758 Dosage for Pharmacokinetic Studies in Rats

Study Type	Rat Strain	Route of Administration	Dosage	Key Findings	Reference
Pharmacokinetics	F344	Intravenous (i.v.)	1 mg/kg	Elimination half-life (t _{1/2}): 1.14-1.16 h; Total body clearance (CL _{tot}): 5.71-7.27 L/h/kg.	[1]
Pharmacokinetics	F344	Oral (p.o.)	1, 5, 25 mg/kg	Non-linear pharmacokinetics; Absolute bioavailability : 7.5%-16.6%. Plasma levels increased more than dose-proportionally	[1]
Metabolite Profiling	F344	Oral (p.o.)	1 mg/kg (¹⁴ C-labeled)	Used to obtain plasma, urine, and bile samples for metabolite analysis.	
Metabolite Identification	F344	Oral (p.o.)	250 mg/kg	To identify metabolites in plasma.	

Metabolite Isolation	F344	Oral (p.o.)	200 mg/kg	To prepare a dosing suspension for the collection of urine and bile for metabolite isolation.
Tissue Distribution	Pregnant and Lactating F344	Oral (p.o.)	Not Specified (¹⁴ C-labeled)	Radioactivity was highest in the liver. The tissue/plasma ratio in the fetus was below 1.0. [2]
Absorption, Distribution, and Excretion	Albino and Non-albino	Oral (p.o.)	Not Specified (¹⁴ C-labeled)	Well absorbed from the GI tract (except the stomach) and excreted mainly into the bile. [3] [4]

Experimental Protocols

Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of **YM-758** in rats following intravenous and oral administration.

Animal Model:

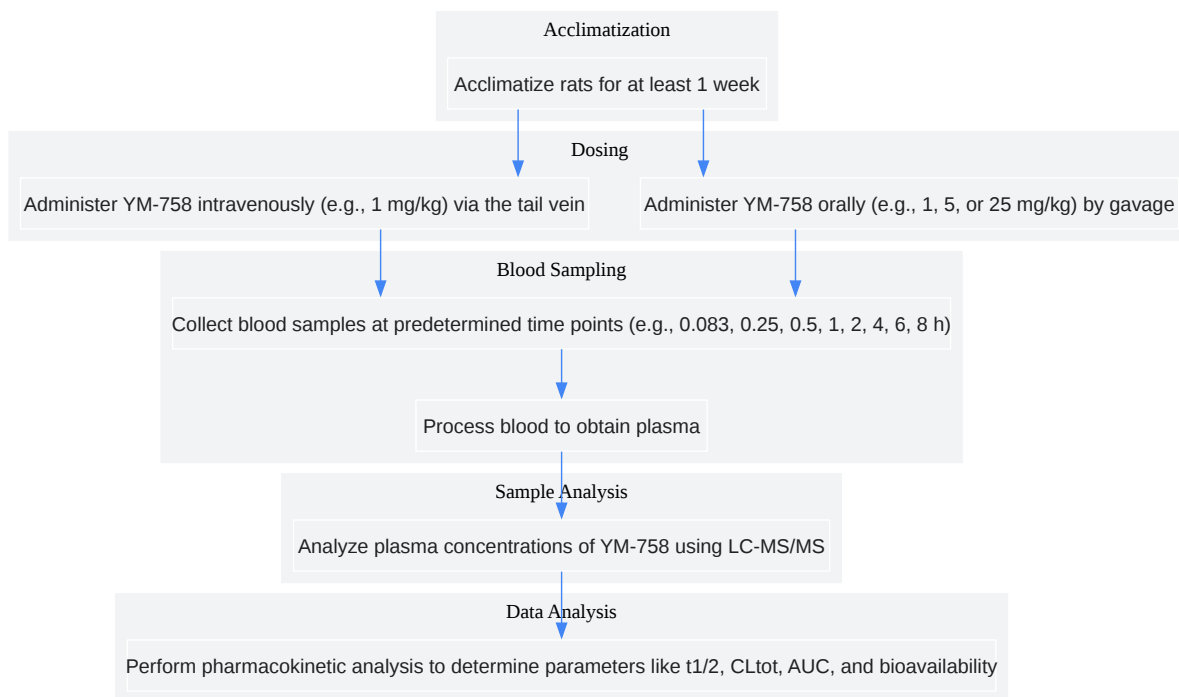
- Species: Rat

- Strain: F344 or Sprague-Dawley
- Sex: Male
- Weight: 200-300 g
- Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to standard chow and water ad libitum.

Drug Formulation:

- For Intravenous Administration: **YM-758** dissolved in a suitable vehicle, such as saline or a solution containing a solubilizing agent, to achieve the desired concentration (e.g., 1 mg/mL).
- For Oral Administration: **YM-758** suspended in a vehicle like 0.5% methylcellulose.

Experimental Workflow:



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Caption: Workflow for a pharmacokinetic study of **YM-758** in rats.

Metabolite Identification and Profiling

Objective: To identify and profile the metabolites of **YM-758** in rats.

Animal Model:

- Species: Rat
- Strain: F344
- Special Preparation: For bile collection, rats may be bile duct-cannulated.

Drug Formulation:

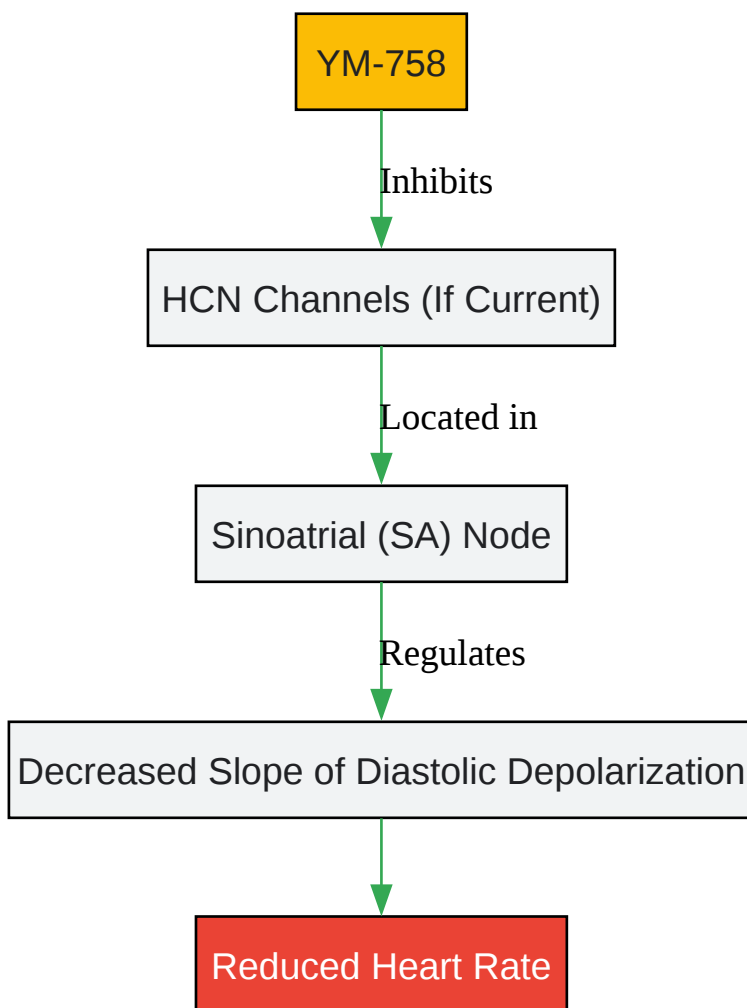
- **YM-758** monophosphate suspended in 0.5% methylcellulose. For some studies, ¹⁴C-labeled **YM-758** is used to facilitate the detection of metabolites.

Experimental Protocol:

- Dosing: Administer a single oral dose of **YM-758**. Higher doses (e.g., 200-250 mg/kg) may be used to generate sufficient quantities of metabolites for structural elucidation.[5] For profiling studies, a lower dose (e.g., 1 mg/kg) of ¹⁴C-labeled **YM-758** can be used.
- Sample Collection: Collect urine and bile over specified time intervals (e.g., 0-24 hours). Plasma samples can also be collected at various time points.
- Sample Preparation:
 - Urine and Bile: May be pooled and concentrated.
 - Plasma: Deproteinize with a solvent like acetonitrile, centrifuge, and concentrate the supernatant.
- Analysis:
 - Use Liquid Chromatography with Radiometric Detection and Mass Spectrometry (LC-RAD/MS) to separate and identify metabolites.
 - Compare the retention times of radioactivity peaks in biological samples with those of isolated metabolite standards.

Signaling Pathway:

YM-758's primary mechanism of action is the inhibition of the "funny" current (I_f) in the sinoatrial node, which is mediated by HCN channels. This leads to a decrease in the slope of diastolic depolarization and a subsequent reduction in heart rate.



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Caption: Signaling pathway of **YM-758** in heart rate reduction.

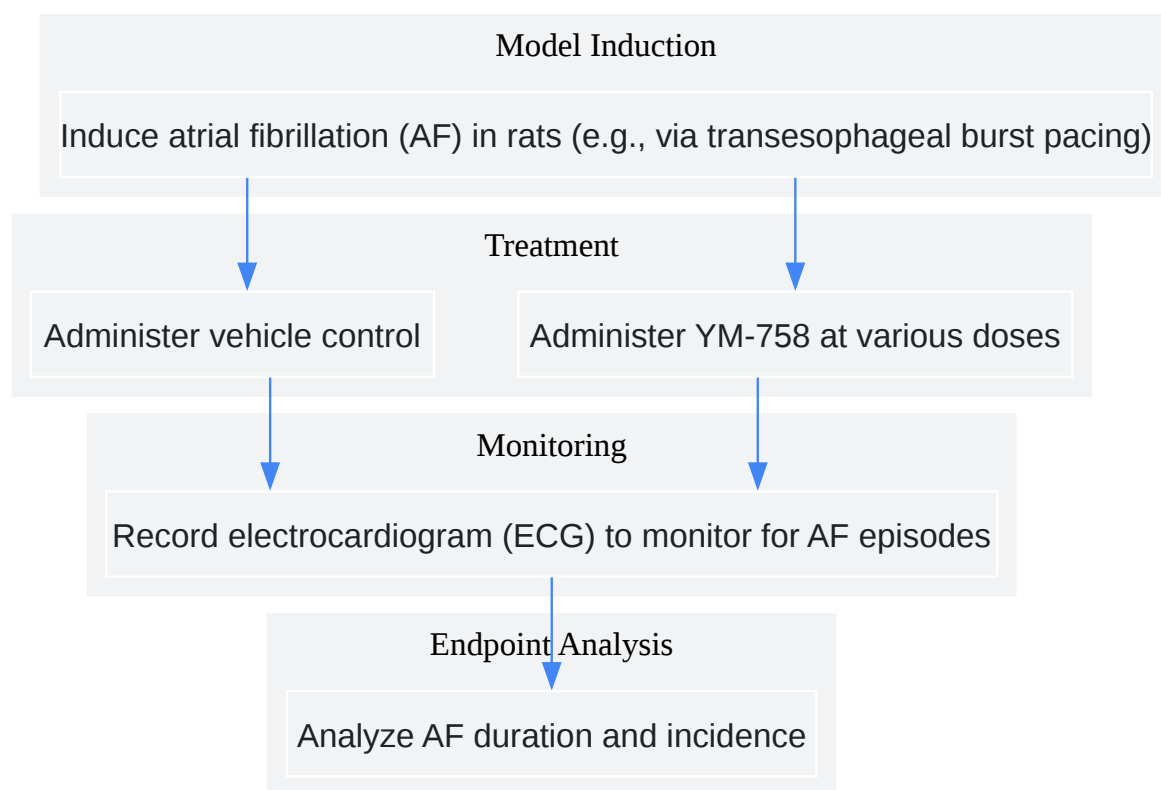
Considerations for Efficacy and Toxicology Studies

While specific protocols for **YM-758** are not readily available in the public domain, the following provides a general framework for how such studies might be designed in rats based on the intended therapeutic indications and standard practices.

Efficacy Studies (e.g., in a model of Atrial Fibrillation)

Objective: To evaluate the efficacy of **YM-758** in preventing or terminating atrial fibrillation (AF) in a rat model.

Potential Experimental Workflow:



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Caption: Potential workflow for an efficacy study of **YM-758** in a rat model of AF.

Toxicology Studies (e.g., Repeated-Dose Toxicity)

Objective: To assess the potential toxicity of **YM-758** after repeated administration in rats.

General Protocol Outline:

- Dose Groups: At least three dose levels (low, mid, high) and a vehicle control group.

- Administration: Daily oral or intravenous administration for a specified duration (e.g., 14 or 28 days).
- Observations:
 - Clinical Signs: Daily monitoring for any signs of toxicity.
 - Body Weight and Food Consumption: Measured regularly.
- Terminal Procedures:
 - Hematology and Clinical Chemistry: Blood analysis to assess organ function.
 - Necropsy: Gross examination of organs and tissues.
 - Histopathology: Microscopic examination of selected organs.

Conclusion

The available data on **YM-758** in rats primarily details its pharmacokinetic and metabolic profile. The provided protocols for these studies can serve as a guide for researchers. For efficacy and toxicology studies, while specific dosages and detailed protocols for **YM-758** are not publicly documented, the general frameworks presented can be adapted for the investigation of this compound. Researchers should perform dose-ranging studies to determine appropriate dosages for their specific experimental models and endpoints.

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